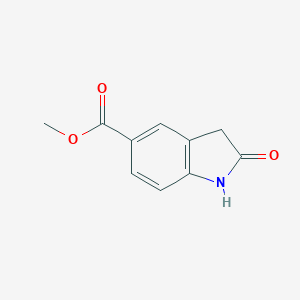

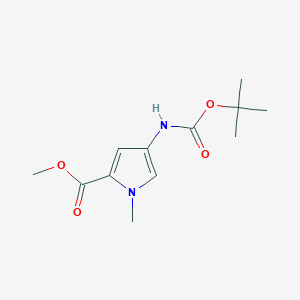

甲基羟吲哚-5-羧酸酯

描述

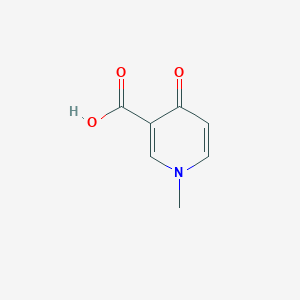

“Methyl Oxindole-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-hydroxy-1H-indole-5-carboxylate . It has a molecular weight of 191.19 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “Methyl Oxindole-5-carboxylate” involves several processes. One method involves heating a mixture of compound 1 (200 mg, 1.0 mmol) and HC1 (2.0 M in H20, 5 mL) to 100°C overnight. The mixture is then concentrated to get compound 2 (180 mg, 97%) as a light yellow solid .Molecular Structure Analysis

The InChI code for “Methyl Oxindole-5-carboxylate” is 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-5,11-12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

“Methyl Oxindole-5-carboxylate” is used as a reactant in several chemical reactions. It is used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

“Methyl Oxindole-5-carboxylate” is a solid at 20 degrees Celsius . The storage temperature and physical form of the compound are not specified .科学研究应用

-

Biosynthesis of inhibitors of protein kinases

-

Metal-free Friedel-Crafts alkylation

-

Preparation of diphenylsulfonium ylides from Martin’s sulfurane

-

Cross dehydrogenative coupling reactions

-

Synthesis of indirubin derivatives

-

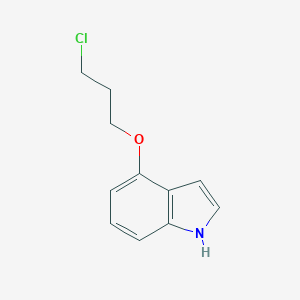

Synthesis of Indole Derivatives

- Application: Methyl Oxindole-5-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Method: The reaction of Methyl Oxindole-5-carboxylate in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield (88%). Finally, the methylation reaction of this compound using MeI afforded phytoalexin in a high yield (97%) .

- Results: Indole derivatives have various biological activities and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

-

Antiviral Activity

- Application: Methyl Oxindole-5-carboxylate derivatives have been reported as antiviral agents .

- Method: In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results: This compound had an IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

安全和危害

“Methyl Oxindole-5-carboxylate” is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

属性

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPPDZFRDSSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378515 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Oxindole-5-carboxylate | |

CAS RN |

199328-10-4 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)